molecular formula C18H26N2O4 B249014 1-[(4-Methoxyphenoxy)acetyl]-4-(3-methylbutanoyl)piperazine

1-[(4-Methoxyphenoxy)acetyl]-4-(3-methylbutanoyl)piperazine

Cat. No. B249014
M. Wt: 334.4 g/mol
InChI Key: OBIGQUDCIWPQQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-Methoxyphenoxy)acetyl]-4-(3-methylbutanoyl)piperazine, also known as MPMBP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. It belongs to the class of piperazine derivatives and has been shown to possess a range of biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of 1-[(4-Methoxyphenoxy)acetyl]-4-(3-methylbutanoyl)piperazine is not fully understood. However, it is believed to act on various receptors in the central nervous system, including the serotonin and dopamine receptors. It has also been shown to inhibit the activity of certain enzymes and proteins involved in tumor growth and viral replication.
Biochemical and Physiological Effects:
1-[(4-Methoxyphenoxy)acetyl]-4-(3-methylbutanoyl)piperazine has been shown to possess a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit viral replication, and reduce inflammation. It has also been shown to have anxiolytic and antidepressant effects, possibly through its interaction with the serotonin and dopamine receptors.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-[(4-Methoxyphenoxy)acetyl]-4-(3-methylbutanoyl)piperazine in lab experiments is its high potency and selectivity. It has been shown to have a high affinity for certain receptors, making it a useful tool for studying their function. However, one limitation of using 1-[(4-Methoxyphenoxy)acetyl]-4-(3-methylbutanoyl)piperazine is its potential toxicity. Like many chemical compounds, it can be toxic in high doses and must be handled with care.

Future Directions

There are several future directions for research on 1-[(4-Methoxyphenoxy)acetyl]-4-(3-methylbutanoyl)piperazine. One area of interest is its potential use in the treatment of neurological disorders such as depression and anxiety. Further research is needed to fully understand its mechanism of action and potential side effects. Another area of interest is its potential use as an antitumor and antiviral agent. Additional studies are needed to determine its efficacy and safety in these applications. Overall, 1-[(4-Methoxyphenoxy)acetyl]-4-(3-methylbutanoyl)piperazine has shown great promise as a potential drug candidate, and further research is needed to fully explore its potential applications.

Synthesis Methods

The synthesis of 1-[(4-Methoxyphenoxy)acetyl]-4-(3-methylbutanoyl)piperazine involves the reaction of 1-(4-methoxyphenoxy)acetone and 4-(3-methylbutanoyl)piperazine in the presence of a catalyst. The reaction yields 1-[(4-Methoxyphenoxy)acetyl]-4-(3-methylbutanoyl)piperazine as a white crystalline solid with a melting point of 120-122°C. The purity of the compound can be confirmed using various analytical techniques such as NMR spectroscopy, mass spectrometry, and HPLC.

Scientific Research Applications

1-[(4-Methoxyphenoxy)acetyl]-4-(3-methylbutanoyl)piperazine has been extensively studied for its potential applications in drug development. It has been shown to possess antitumor, antiviral, and antifungal properties. It has also been investigated for its potential use as an antidepressant and anxiolytic agent. In addition, 1-[(4-Methoxyphenoxy)acetyl]-4-(3-methylbutanoyl)piperazine has been shown to have a high affinity for certain receptors in the central nervous system, making it a potential candidate for the treatment of neurological disorders.

properties

Product Name

1-[(4-Methoxyphenoxy)acetyl]-4-(3-methylbutanoyl)piperazine

Molecular Formula

C18H26N2O4

Molecular Weight

334.4 g/mol

IUPAC Name

1-[4-[2-(4-methoxyphenoxy)acetyl]piperazin-1-yl]-3-methylbutan-1-one

InChI

InChI=1S/C18H26N2O4/c1-14(2)12-17(21)19-8-10-20(11-9-19)18(22)13-24-16-6-4-15(23-3)5-7-16/h4-7,14H,8-13H2,1-3H3

InChI Key

OBIGQUDCIWPQQU-UHFFFAOYSA-N

SMILES

CC(C)CC(=O)N1CCN(CC1)C(=O)COC2=CC=C(C=C2)OC

Canonical SMILES

CC(C)CC(=O)N1CCN(CC1)C(=O)COC2=CC=C(C=C2)OC

Origin of Product

United States

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